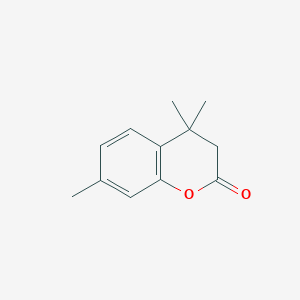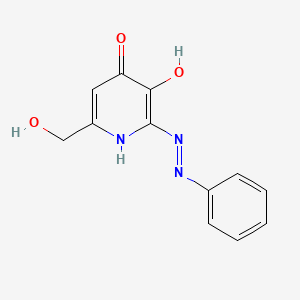
6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxymethyl group at the 6th position, a phenylhydrazinyl group at the 2nd position, and a pyridine-3,4-dione core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione typically involves the following steps:
Formation of the Pyridine Core: The pyridine-3,4-dione core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-dicarbonyl compounds and ammonia or amines.
Introduction of the Phenylhydrazinyl Group: The phenylhydrazinyl group can be introduced via a condensation reaction between the pyridine-3,4-dione and phenylhydrazine under acidic or basic conditions.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine-3,4-dione core can be reduced to form dihydropyridine derivatives.
Substitution: The phenylhydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 6-(Carboxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione.
Reduction: Formation of 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)dihydropyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Hydroxymethyl)-2-(2-methylhydrazinyl)pyridine-3,4-dione
- 6-(Hydroxymethyl)-2-(2-ethylhydrazinyl)pyridine-3,4-dione
- 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-2,3-dione
Uniqueness
6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione is unique due to the specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its combination of a hydroxymethyl group, phenylhydrazinyl group, and pyridine-3,4-dione core makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
106058-01-9 |
|---|---|
Molekularformel |
C12H11N3O3 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
3-hydroxy-6-(hydroxymethyl)-2-phenyldiazenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C12H11N3O3/c16-7-9-6-10(17)11(18)12(13-9)15-14-8-4-2-1-3-5-8/h1-6,16,18H,7H2,(H,13,17) |
InChI-Schlüssel |
VPIYZOAGXYETNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=O)C=C(N2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


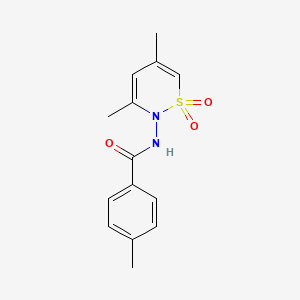
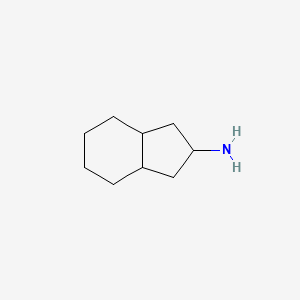
![1,3,3a,4,9,9a-Hexahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-diol](/img/structure/B14326843.png)

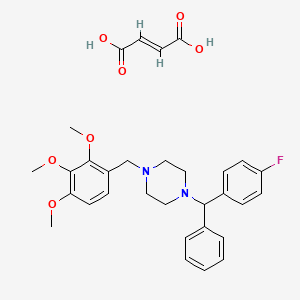

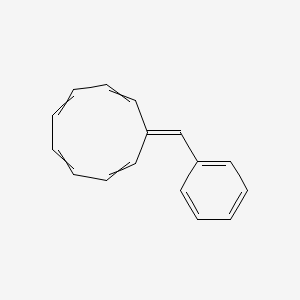
![[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]](/img/structure/B14326888.png)
![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)

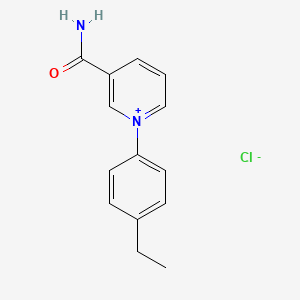
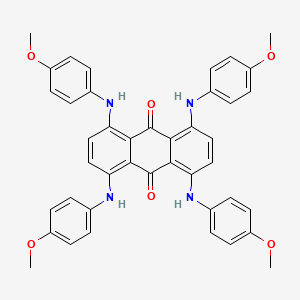
silane](/img/structure/B14326938.png)
